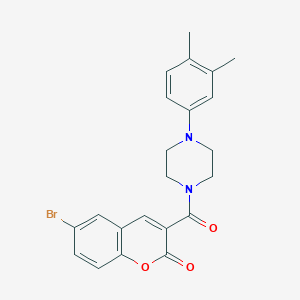

6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

This compound belongs to a class of coumarin derivatives functionalized with a piperazine-carbonyl bridge and a brominated aromatic system. The coumarin core (2H-chromen-2-one) is substituted at position 3 with a 4-(3,4-dimethylphenyl)piperazine-1-carbonyl group and at position 6 with a bromine atom. This structural framework is associated with diverse biological activities, including antitumor and enzyme inhibitory properties . The bromine atom enhances electrophilic reactivity, while the piperazine-carbonyl group facilitates interactions with biological targets such as receptors or enzymes .

Properties

IUPAC Name |

6-bromo-3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O3/c1-14-3-5-18(11-15(14)2)24-7-9-25(10-8-24)21(26)19-13-16-12-17(23)4-6-20(16)28-22(19)27/h3-6,11-13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVTYMFHJNJXBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination: Introduction of a bromine atom at the 6th position of the chromen-2-one core.

Piperazine Substitution: Attachment of the piperazine ring to the chromen-2-one core.

Dimethylphenyl Substitution: Introduction of the 3,4-dimethylphenyl group to the piperazine ring.

Carbonylation: Addition of the carbonyl group to the piperazine ring.

The reaction conditions for these steps typically involve the use of specific reagents and catalysts, such as bromine for bromination, piperazine for substitution, and dimethylphenyl chloride for the introduction of the dimethylphenyl group. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Therapeutic Potential: Piperazine-carbonyl coumarins are promising scaffolds for anticancer agents, particularly against liver and lung carcinomas .

Biological Activity

6-Bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a brominated chromenone structure with a piperazine moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that compounds with similar structures often act through various mechanisms, including:

- Inhibition of Poly(ADP-ribose) polymerase (PARP) : Compounds in this class may inhibit PARP enzymes, leading to the induction of apoptosis in cancer cells by preventing DNA repair mechanisms .

- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can contribute to their protective effects against oxidative stress in cells .

Biological Activity Overview

The biological activity of this compound includes:

Anticancer Activity

Studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent research:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the piperazine and chromenone rings significantly influences the biological activity:

- Dimethyl Substitution : The 3,4-dimethyl group on the phenyl ring enhances lipophilicity and may improve cellular uptake.

- Bromine Substitution : The bromine atom is crucial for modulating the electronic properties of the molecule, potentially increasing its reactivity towards biological targets.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various chromenone derivatives, this compound was tested against a panel of cancer cell lines. The results indicated a significant reduction in cell viability compared to controls, suggesting strong potential as an anticancer agent.

Case Study 2: Mechanistic Insights

A mechanistic study revealed that this compound induces apoptosis in cancer cells through caspase activation and PARP cleavage. This suggests that it may serve as a therapeutic agent in combination therapies targeting DNA repair pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.